(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine
Overview
Description
(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a piperidine ring attached to a diphenylethanamine backbone, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, piperidine, and a suitable chiral catalyst.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and the reaction is carried out under reflux conditions.
Catalysts: Chiral catalysts such as chiral amines or chiral phosphines are used to induce the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and yield.
Purification: Employing advanced purification methods such as crystallization or chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as acting as an analgesic or anti-inflammatory agent.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-diphenylethanamine: Lacks the piperidine ring but shares the diphenylethanamine backbone.
(1R,2R)-1,2-diphenyl-2-(morpholin-1-yl)ethanamine: Contains a morpholine ring instead of a piperidine ring.
(1R,2R)-1,2-diphenyl-2-(pyrrolidin-1-yl)ethanamine: Features a pyrrolidine ring in place of the piperidine ring.
Uniqueness
The presence of the piperidine ring in (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
IUPAC Name |
(1R,2R)-1,2-diphenyl-2-piperidin-1-ylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c20-18(16-10-4-1-5-11-16)19(17-12-6-2-7-13-17)21-14-8-3-9-15-21/h1-2,4-7,10-13,18-19H,3,8-9,14-15,20H2/t18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKAXDRQVKGTDS-RTBURBONSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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